Cas no 1260802-01-4 (4-(azetidin-3-yl)-2,6-dimethoxyphenol)

4-(azetidin-3-yl)-2,6-dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(azetidin-3-yl)-2,6-dimethoxyphenol
- EN300-1828286
- 1260802-01-4
-
- Inchi: 1S/C11H15NO3/c1-14-9-3-7(8-5-12-6-8)4-10(15-2)11(9)13/h3-4,8,12-13H,5-6H2,1-2H3
- InChI Key: KSTZNKYKWJTQHI-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C=C(C=1)C1CNC1)OC)O
Computed Properties
- Exact Mass: 209.10519334g/mol
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 50.7Ų
4-(azetidin-3-yl)-2,6-dimethoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828286-1.0g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1828286-2.5g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1828286-0.1g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1828286-0.25g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1828286-5.0g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1828286-0.5g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1828286-10g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1828286-1g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1828286-5g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1828286-0.05g |
4-(azetidin-3-yl)-2,6-dimethoxyphenol |
1260802-01-4 | 0.05g |
$1020.0 | 2023-09-19 |
4-(azetidin-3-yl)-2,6-dimethoxyphenol Related Literature
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on 4-(azetidin-3-yl)-2,6-dimethoxyphenol
Introduction to 4-(azetidin-3-yl)-2,6-dimethoxyphenol (CAS No. 1260802-01-4)
4-(azetidin-3-yl)-2,6-dimethoxyphenol (CAS No. 1260802-01-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological properties and applications in drug discovery.
The chemical structure of 4-(azetidin-3-yl)-2,6-dimethoxyphenol consists of a phenolic core with two methoxy substituents at the 2 and 6 positions, and an azetidine ring attached at the 4 position. The presence of these functional groups imparts specific physicochemical properties that make it an interesting candidate for various therapeutic applications. The methoxy groups enhance lipophilicity, while the azetidine ring provides structural rigidity and potential binding interactions with biological targets.
Recent studies have explored the pharmacological properties of 4-(azetidin-3-yl)-2,6-dimethoxyphenol, revealing its potential as a lead compound in the development of novel therapeutic agents. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
Additionally, 4-(azetidin-3-yl)-2,6-dimethoxyphenol has been investigated for its antioxidant properties. Free radicals and oxidative stress are implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies have demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
In the context of neuroprotection, 4-(azetidin-3-yl)-2,6-dimethoxyphenol has shown promising results in preclinical models of neurodegenerative diseases. It has been reported to protect neuronal cells from oxidative damage and reduce neuroinflammation, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 4-(azetidin-3-yl)-2,6-dimethoxyphenol is another important aspect that has been studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are crucial factors for its development as a therapeutic agent.
Clinical trials are currently underway to further evaluate the safety and efficacy of 4-(azetidin-3-yl)-2,6-dimethoxyphenol. Preliminary results from phase I trials have shown that the compound is well-tolerated by human subjects at various dose levels. These findings provide a strong foundation for advancing to phase II trials, where the therapeutic potential of the compound will be more rigorously assessed.
In conclusion, 4-(azetidin-3-yl)-2,6-dimethoxyphenol (CAS No. 1260802-01-4) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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